molecular formula C16H20Cl3NO10 B3030907 [3,4,6-Triacetyloxy-5-[(2,2,2-trichloroacetyl)amino]oxan-2-yl]methyl acetate CAS No. 10353-00-1

[3,4,6-Triacetyloxy-5-[(2,2,2-trichloroacetyl)amino]oxan-2-yl]methyl acetate

Cat. No.: B3030907
CAS No.: 10353-00-1
M. Wt: 492.7 g/mol
InChI Key: SEEYXQVYXYGHNF-UHFFFAOYSA-N
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Description

[3,4,6-Triacetyloxy-5-[(2,2,2-trichloroacetyl)amino]oxan-2-yl]methyl acetate is a versatile chemical compound utilized in scientific research for its diverse applications. This compound is known for its unique properties and reactivity, making it valuable in various fields such as drug synthesis, material science, and organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3,4,6-Triacetyloxy-5-[(2,2,2-trichloroacetyl)amino]oxan-2-yl]methyl acetate typically involves the acetylation of a precursor molecule. The reaction conditions often include the use of acetic anhydride and a catalyst such as pyridine to facilitate the acetylation process. The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale acetylation processes using automated reactors to maintain consistent reaction conditions. The use of advanced purification techniques such as recrystallization and chromatography ensures the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

[3,4,6-Triacetyloxy-5-[(2,2,2-trichloroacetyl)amino]oxan-2-yl]methyl acetate undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the acetate groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acetic anhydride, pyridine, potassium permanganate, chromium trioxide, lithium aluminum hydride, and sodium borohydride. The reactions are typically conducted under controlled temperatures and in inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various derivatives depending on the nucleophile introduced.

Scientific Research Applications

[3,4,6-Triacetyloxy-5-[(2,2,2-trichloroacetyl)amino]oxan-2-yl]methyl acetate has numerous applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is utilized in the study of biochemical pathways and enzyme reactions.

    Medicine: It serves as a precursor in the development of pharmaceutical drugs.

    Industry: The compound is employed in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of [3,4,6-Triacetyloxy-5-[(2,2,2-trichloroacetyl)amino]oxan-2-yl]methyl acetate involves its interaction with specific molecular targets and pathways. The compound’s acetyl groups can participate in acetylation reactions, modifying the activity of enzymes and proteins. This modification can alter biochemical pathways, leading to various biological effects. The trichloroacetyl group may also play a role in the compound’s reactivity and interaction with molecular targets .

Comparison with Similar Compounds

Similar Compounds

    2,2’-Bipyridyl: A symmetrical bipyridine used as a ligand in metal complexes.

    4,4’-Dimethyl-2,2’-dipyridyl: Another bipyridine derivative with similar applications in catalysis and synthesis.

Uniqueness

What sets [3,4,6-Triacetyloxy-5-[(2,2,2-trichloroacetyl)amino]oxan-2-yl]methyl acetate apart from similar compounds is its unique combination of acetyl and trichloroacetyl groups. This combination provides distinct reactivity and properties, making it valuable for specific applications that other compounds may not be suitable for.

Properties

IUPAC Name

[3,4,6-triacetyloxy-5-[(2,2,2-trichloroacetyl)amino]oxan-2-yl]methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20Cl3NO10/c1-6(21)26-5-10-12(27-7(2)22)13(28-8(3)23)11(14(30-10)29-9(4)24)20-15(25)16(17,18)19/h10-14H,5H2,1-4H3,(H,20,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEEYXQVYXYGHNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)NC(=O)C(Cl)(Cl)Cl)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20Cl3NO10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60908457
Record name 1,3,4,6-Tetra-O-acetyl-2-deoxy-2-[(2,2,2-trichloro-1-hydroxyethylidene)amino]hexopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60908457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

492.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10353-00-1
Record name NSC111593
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111593
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3,4,6-Tetra-O-acetyl-2-deoxy-2-[(2,2,2-trichloro-1-hydroxyethylidene)amino]hexopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60908457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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